N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Description
N-[5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is a thiadiazole-based derivative characterized by a 1,3,4-thiadiazole core substituted with a 2,2-dimethylpropyl (neopentyl) group at position 5 and a 3-methylbenzamide moiety at position 2.
Synthetic routes for analogous thiadiazoles typically involve condensation reactions between carboxylic acid derivatives (e.g., acyl chlorides) and thiosemicarbazides, followed by cyclization under acidic conditions (e.g., POCl₃) or microwave-assisted protocols . Structural elucidation relies on spectroscopic methods (NMR, IR, MS) and X-ray crystallography, with software like SHELX playing a critical role in refinement .
Properties
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-10-6-5-7-11(8-10)13(19)16-14-18-17-12(20-14)9-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFHOUXGXNTMNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the desired compound. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol or thioether.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted benzamides or thiadiazole derivatives.
Scientific Research Applications
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide involves its interaction with various molecular targets and pathways. It is known to inhibit the production of reactive oxygen species (ROS) and activate antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound also modulates signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Thiadiazole derivatives share a common core but exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison with key analogs:
Substituent Effects on the Benzamide Ring
Key Findings :
- Halogen Substituents (e.g., iodine) : Introduce steric bulk and electronegativity, which may reduce metabolic stability but improve imaging or targeting capabilities .
- Alkyl Chains (e.g., neopentyl) : Improve lipophilicity, favoring passive diffusion across biological membranes .
Comparison with Non-Benzamide Thiadiazoles
- 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (): Lacks the benzamide moiety, replacing it with a chlorophenylamine group.
Structural Analysis
- X-ray Crystallography : Widely used for confirming thiadiazole derivatives’ planar structures and hydrogen-bonding networks (e.g., SHELX software in ) .
- Spectroscopy : ¹H/¹³C NMR and IR data for the target compound would show characteristic peaks for the neopentyl group (δ ~1.05 ppm for CH₃) and thiadiazole ring (C=S stretch ~650 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
